molecular formula C8H8F3NO B148764 1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 128887-06-9

1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B148764
CAS RN: 128887-06-9
M. Wt: 191.15 g/mol
InChI Key: BKVXFYSDYUGGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one, commonly known as DPTFE, is a synthetic compound that belongs to the class of pyrroles. It is a widely used chemical in scientific research, particularly in the field of organic chemistry. DPTFE is a highly reactive compound that is used as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of DPTFE is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles such as amines and enolates. The trifluoromethyl group in DPTFE enhances its reactivity and selectivity towards certain nucleophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DPTFE. However, it has been reported to exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to elucidate the exact mechanism of action and potential therapeutic applications of DPTFE.

Advantages and Limitations for Lab Experiments

DPTFE has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and has a long shelf-life. It is also highly reactive and selective towards certain nucleophiles, making it a valuable tool in organic synthesis. However, DPTFE has some limitations. It is a toxic and hazardous compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for the use of DPTFE in scientific research. One potential application is in the development of new drugs. The unique chemical properties of DPTFE make it a valuable tool in the discovery of new drugs with improved efficacy and selectivity. Another potential application is in the synthesis of complex organic molecules. DPTFE can be used as a building block in the synthesis of natural products and pharmaceuticals. Further studies are needed to explore the full potential of DPTFE in scientific research.
Conclusion:
In conclusion, 1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a valuable compound in scientific research. Its unique chemical properties make it a valuable tool in the development of new synthetic methodologies and in the discovery of new drugs. Although there is limited information available on its biochemical and physiological effects, further studies are needed to elucidate its potential therapeutic applications. The use of DPTFE in scientific research is expected to grow in the future, and it is likely to play an important role in the development of new drugs and the synthesis of complex organic molecules.

Synthesis Methods

The synthesis of DPTFE involves the reaction of 1,4-dimethylpyrrole with 2,2,2-trifluoroacetophenone in the presence of a strong base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is obtained in high yield and purity by simple workup procedures.

Scientific Research Applications

DPTFE is widely used in scientific research as a reagent in various chemical reactions. It is used as a key intermediate in the synthesis of several biologically active compounds, such as pyrrole-based natural products and pharmaceuticals. DPTFE is also used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it a valuable tool in the development of new synthetic methodologies and in the discovery of new drugs.

properties

CAS RN

128887-06-9

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

1-(1,4-dimethylpyrrol-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H8F3NO/c1-5-3-6(12(2)4-5)7(13)8(9,10)11/h3-4H,1-2H3

InChI Key

BKVXFYSDYUGGJJ-UHFFFAOYSA-N

SMILES

CC1=CN(C(=C1)C(=O)C(F)(F)F)C

Canonical SMILES

CC1=CN(C(=C1)C(=O)C(F)(F)F)C

synonyms

Ethanone, 1-(1,4-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI)

Origin of Product

United States

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